6-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a thiazole ring, a cyclohexene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The cyclohexene ring can be introduced via a Diels-Alder reaction, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
6-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and functional groups play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(ethoxycarbonyl)-4-phenyl-1,3-thiazole-2-yl derivatives: These compounds share the thiazole ring and ethoxycarbonyl group but differ in other substituents.
Cyclohexene carboxylic acids: Compounds with similar cyclohexene and carboxylic acid moieties.
Uniqueness
6-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to the combination of its thiazole ring, cyclohexene ring, and multiple functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-19(26)16-15(12-8-4-3-5-9-12)21-20(28-16)22-17(23)13-10-6-7-11-14(13)18(24)25/h3-9,13-14H,2,10-11H2,1H3,(H,24,25)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPMLFLFBDUHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CC=CCC2C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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